![molecular formula C22H25N3O2 B7496975 [4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7496975.png)
[4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as PCPP and has been studied extensively for its ability to interact with various receptors in the human body.
作用機序
PCPP acts as a partial agonist at the dopamine D3 receptor and a full agonist at the serotonin 5-HT1A receptor. It has also been found to interact with the sigma-1 receptor and the alpha-2 adrenergic receptor. These interactions modulate the release of various neurotransmitters in the brain, which can have a positive effect on various diseases.
Biochemical and Physiological Effects
PCPP has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammation, and the modulation of the immune system. It has also been found to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the advantages of using PCPP in lab experiments is its ability to interact with multiple receptors in the brain, which can be useful in studying various diseases. However, one limitation is that PCPP has not been extensively studied in humans, and its safety profile is not well-established.
将来の方向性
There are several future directions for PCPP research, including:
1. Further studies on the safety and efficacy of PCPP in humans.
2. Investigating the potential use of PCPP in the treatment of other diseases, such as addiction and anxiety disorders.
3. Studying the potential of PCPP as a modulator of the immune system in autoimmune diseases.
4. Investigating the potential use of PCPP in combination with other drugs for the treatment of various diseases.
5. Developing new synthetic methods for the production of PCPP to improve its purity and yield.
In conclusion, PCPP is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. Further research is needed to fully understand its safety and efficacy in humans and to explore its potential use in the treatment of various diseases.
合成法
The synthesis of PCPP involves the reaction of piperazine with 2-chloropyridine-4-carbaldehyde followed by the addition of 1-phenylcyclopentanecarboxylic acid. The resulting product is then purified to obtain PCPP in its pure form.
科学的研究の応用
PCPP has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been found to interact with the dopamine and serotonin receptors in the brain, which are implicated in these diseases. PCPP has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
特性
IUPAC Name |
[4-(1-phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-20(19-10-4-7-13-23-19)24-14-16-25(17-15-24)21(27)22(11-5-6-12-22)18-8-2-1-3-9-18/h1-4,7-10,13H,5-6,11-12,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWUOHHCMVADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

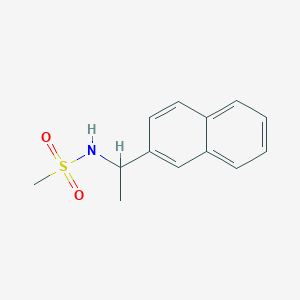
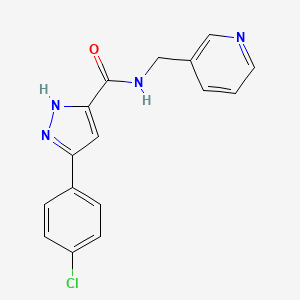
![N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide](/img/structure/B7496909.png)
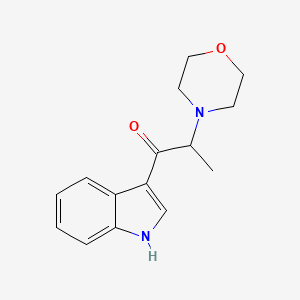
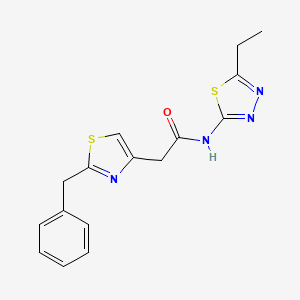
![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B7496945.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7496949.png)
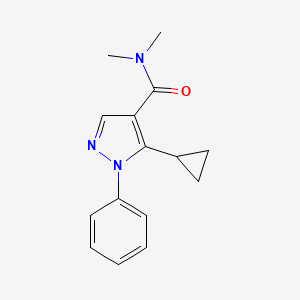
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496957.png)
![4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7496963.png)
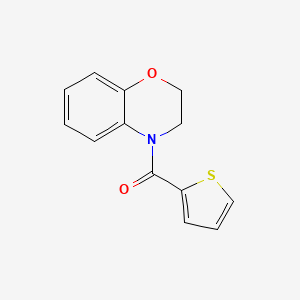
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7496984.png)
